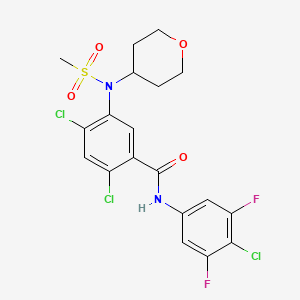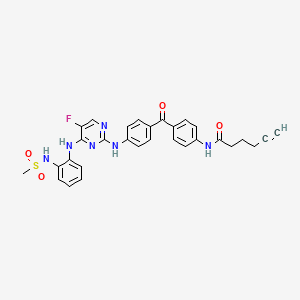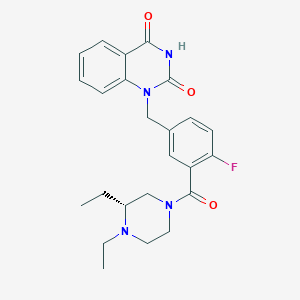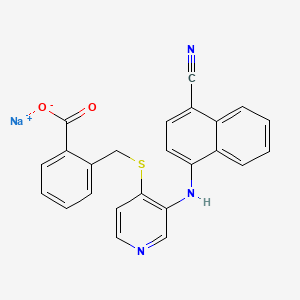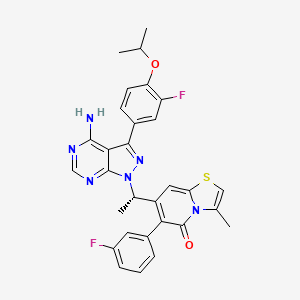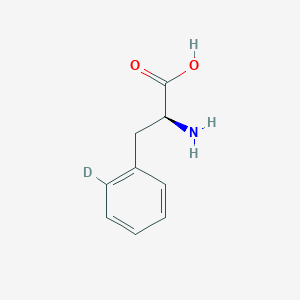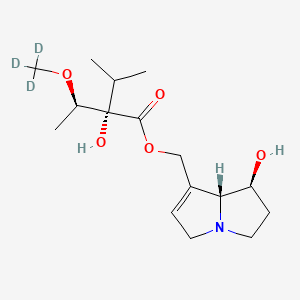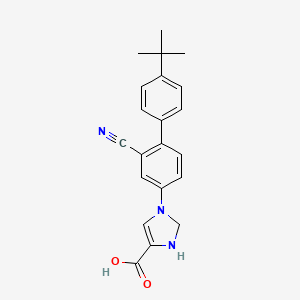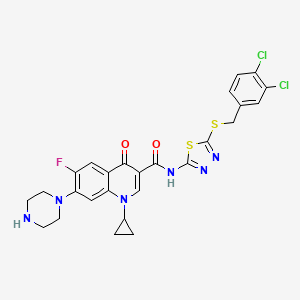
Anticancer agent 66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 66 is a compound that has garnered significant attention in the field of oncology due to its potent anticancer properties. This compound is part of a class of molecules known for their ability to inhibit the growth and proliferation of cancer cells. It has shown promise in preclinical studies and is currently being investigated for its potential use in cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 66 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification of the compound is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain a product of high purity suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 66 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
Anticancer agent 66 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell lines and understand its cytotoxicity.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of cancer treatment options.
Mecanismo De Acción
The mechanism of action of Anticancer agent 66 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may target the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and inhibition of cell growth. Additionally, it may interfere with DNA replication and repair processes, further contributing to its anticancer effects.
Comparación Con Compuestos Similares
Anticancer agent 66 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Daunorubicin: An anthracycline antibiotic used in cancer chemotherapy.
Doxorubicin: A derivative of daunorubicin with a similar mechanism of action.
Mitoxantrone: An anthracenedione used in the treatment of certain types of cancer.
Compared to these compounds, this compound may offer advantages such as improved efficacy, reduced toxicity, and a broader spectrum of activity against different cancer types.
Conclusion
This compound represents a promising candidate in the fight against cancer. Its unique chemical properties, diverse range of reactions, and potential applications in scientific research and medicine make it a valuable compound for further investigation. Continued research and development efforts are essential to fully realize its potential and bring new hope to cancer patients worldwide.
Propiedades
Fórmula molecular |
C26H23Cl2FN6O2S2 |
|---|---|
Peso molecular |
605.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23Cl2FN6O2S2/c27-18-4-1-14(9-19(18)28)13-38-26-33-32-25(39-26)31-24(37)17-12-35(15-2-3-15)21-11-22(34-7-5-30-6-8-34)20(29)10-16(21)23(17)36/h1,4,9-12,15,30H,2-3,5-8,13H2,(H,31,32,37) |
Clave InChI |
XZEIEOWUCMQKBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC(=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


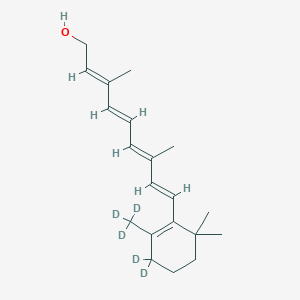
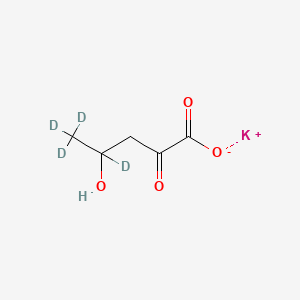
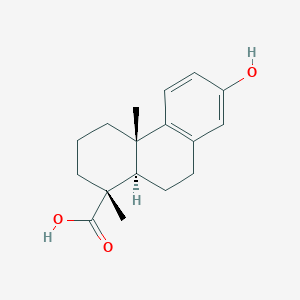
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
